Buspirone EP Impurity J
Description
Properties
Molecular Formula |
C₃₃H₅₀N₆O₅ |
|---|---|
Molecular Weight |
610.79 |
Synonyms |
4-(7,9-Dioxo-8-aza[4,5]decan-8-yl)butyl 1-(2-oxo-2((4-(4-9pyrimidin-2-yl)piperazin-1-yl)butyl)amino)ethyl)cyclopentanecarboxylate |
Origin of Product |
United States |
Nomenclature and Structural Elucidation of Buspirone Ep Impurity J
Theoretical Considerations of Impurity Formation
The structure of Buspirone (B1668070) EP Impurity J, being a "spirodimer" with an opened ring, points towards a complex formation mechanism. Theoretically, its genesis could involve the interaction of a degraded buspirone molecule with another buspirone molecule or a related intermediate. The "open ring" portion of the name suggests that a hydrolytic or other ring-opening reaction of the spirodecane moiety of buspirone is a key step. This reactive intermediate could then potentially react with another buspirone molecule or a precursor to form the dimeric impurity.
Degradation Pathways of Buspirone Leading to Impurity J
Forced degradation studies are instrumental in identifying potential degradation products and pathways. sapub.orgresearchgate.net While specific studies detailing the formation of Impurity J are not prevalent in public literature, the general degradation behavior of buspirone provides valuable insights into the conditions that could foster its formation.
Buspirone has been shown to be susceptible to hydrolysis under both acidic and alkaline conditions. oup.comakjournals.comnih.gov Studies indicate that a major degradation product under these conditions is buspirone acid hydrochloride, resulting from the hydrolysis of the imide ring. oup.comnih.govoup.com
While not directly forming Impurity J, the hydrolytic environment could facilitate the initial ring-opening of the spirodecane moiety, a critical step in the theoretical formation of this dimeric impurity. One study observed approximately 12% decomposition under neutral hydrolysis stress and 7.84% under acidic conditions. akjournals.com Alkaline conditions appear to be more aggressive, with a significant reduction in the parent drug concentration. akjournals.com
| Condition | Observation | Potential Relevance to Impurity J Formation |
| Acidic Hydrolysis (1 M HCl, reflux) | 7.84% decomposition observed. akjournals.com Major degradant is buspirone acid hydrochloride. oup.comnih.govoup.com | Could initiate the opening of the spiro ring, creating a reactive intermediate. |
| Alkaline Hydrolysis (1 M NaOH, reflux) | Significant degradation (concentration reduced to 69%). akjournals.com | The aggressive nature could promote both ring opening and subsequent dimerization reactions. |
| Neutral Hydrolysis (Water, reflux) | ~12% decomposition observed. akjournals.com | Suggests that even in the absence of strong acids or bases, hydrolytic degradation can occur. |
Oxidative stress is another critical factor in the degradation of buspirone. oup.comakjournals.comnih.gov Studies involving hydrogen peroxide have shown the formation of degradation products. akjournals.com The primary sites for oxidation on the buspirone molecule are the pyrimidine (B1678525) and piperazine (B1678402) rings, as well as the bicyclic spiro ring system. thermofisher.com The formation of N-oxides is a common oxidative degradation pathway for compounds containing piperazine rings. daicelpharmastandards.comchemicea.com
Oxidative conditions could potentially lead to the formation of reactive species that could dimerize. While direct evidence linking oxidation to the formation of Impurity J is lacking, the susceptibility of the buspirone molecule to oxidative attack suggests this as a plausible contributing factor.
Exposure to light can induce the degradation of buspirone. nih.govoup.comakjournals.comnih.gov One study noted the formation of a photoproduct after 30 days of daylight irradiation. nih.gov Another study observed four distinct degradation peaks upon exposure of a buspirone solution to light in a photostability chamber, indicating its susceptibility to photolytic stress. akjournals.com Photocatalytic degradation studies have also identified several transformation products, including hydroxy and dihydroxy-buspirone, despyrimidinyl buspirone, and 1-pyrimidinyl piperazine. researchgate.net
Photolytic energy can generate free radicals, which are highly reactive and can participate in complex reactions, including dimerization. The formation of Impurity J under photolytic stress is therefore a theoretical possibility.
Thermal stability studies on solid-state buspirone hydrochloride have indicated that it undergoes decomposition at elevated temperatures. nih.govstrides.com Several breakdown products have been detected using thin-layer chromatography following thermal stress. nih.govresearchgate.net While the active ingredient itself may be relatively stable to dry heat, when formulated into tablets, a 7.82% decomposition was observed. akjournals.com The decomposition products at extremely high temperatures can include irritating fumes and toxic gases. strides.com
Thermal stress can provide the necessary energy to overcome activation barriers for degradation reactions, including those that could lead to the formation of dimeric impurities like Impurity J.
Synthetic Routes and By-product Formation during Buspirone Manufacturing
Impurities can also be introduced during the synthesis of the API. omchemlabs.indaicelpharmastandards.com These process-related impurities can arise from starting materials, intermediates, or side reactions. The synthesis of buspirone involves multiple steps, and at each stage, there is a potential for the formation of by-products.
For instance, in the synthesis of a key intermediate of buspirone, 2-(piperazin-1-yl)pyrimidine, the formation of a "bis-impurity" has been noted, particularly with the rapid addition of cyanamide. tandfonline.com This highlights that dimerization reactions can occur during the synthetic process. Although this specific bis-impurity is not Impurity J, it supports the general principle that dimeric by-products can be formed. The formation of Buspirone EP Impurity J as a by-product could theoretically occur through the reaction of an intermediate with a partially formed buspirone molecule or through a side reaction involving two intermediates.
An Examination of this compound: Formation and Stability
Synthesis and Formation of Buspirone Ep Impurity J
Potential Synthetic Routes Leading to the Formation of the Impurity
The name "Buspirone Open Ring Spirodimer" suggests that the impurity is a dimer formed from two buspirone-related molecules, one of which has undergone a ring-opening reaction. The synthesis of buspirone involves the reaction of 8-(4-chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione with 1-(2-pyrimidinyl)piperazine. Impurity J likely forms from side reactions involving intermediates or the final buspirone molecule under certain process conditions, such as the presence of water or inappropriate pH.
Reaction Mechanisms Involved in the Formation
A plausible mechanism for the formation of Impurity J involves the hydrolysis of the glutarimide (B196013) ring present in a buspirone precursor.
Ring Opening: One of the amide bonds in the 8-azaspiro[4.5]decane-7,9-dione (glutarimide) ring system undergoes hydrolysis, opening the ring to form a carboxylic acid intermediate.
Dimerization/Esterification: This ring-opened intermediate, containing a newly formed carboxylic acid, then reacts with another buspirone-related molecule. Specifically, the carboxylic acid group could undergo an esterification reaction with a hydroxyl group from another molecule, or a similar condensation reaction could occur between two different intermediates present in the reaction mixture, ultimately forming the complex dimeric structure of Buspirone EP Impurity J.
Controlling factors such as temperature, moisture content, and reaction time during the synthesis and purification of buspirone is crucial to minimize the formation of this and other impurities.
Analytical Methodologies for Detection and Quantification of Buspirone Ep Impurity J
Development of Analytical Methods for Impurity Profiling
The development of analytical methods for impurity profiling of buspirone (B1668070) involves the use of sophisticated separation techniques capable of resolving the main component from a range of potential impurities, including Impurity J. oup.comnih.gov The goal is to create a stability-indicating method that can separate the drug substance from its degradation products and process-related impurities. nih.govoup.com
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of buspirone and its impurities. oup.comnih.gov Developing a successful HPLC method requires careful optimization of several parameters to achieve adequate separation of all relevant compounds.
The separation of buspirone from its various impurities, which would include Impurity J, has been achieved using reversed-phase HPLC. nih.gov Optimization of chromatographic conditions is crucial, as demonstrated by studies where existing pharmacopoeial methods failed to separate all impurities. oup.com
Stationary Phase : C18-bonded silica (B1680970) is the most commonly employed stationary phase for this analysis. Specific columns mentioned in developed methods include µBondapack C18 and Ultrasphere C18. nih.govoup.comnih.gov
Mobile Phase : Gradient elution is typically necessary to resolve a complex mixture of impurities. nih.govnih.gov Mobile phases generally consist of an aqueous buffer and an organic modifier. One validated method utilized a gradient of 10mM potassium dihydrogen phosphate (B84403) (KH2PO4) at pH 6.1 and acetonitrile (B52724). nih.gov Another successful method employed a gradient program with a mobile phase containing monobasic potassium phosphate buffer (pH 6.9) and a mixture of acetonitrile and methanol. nih.govoup.com The pH of the aqueous phase is a critical parameter that has been optimized, for instance, by exploring a range from 7.3 to 7.7 to improve resolution. oup.com
Column Temperature : Maintaining a constant and elevated column temperature, such as 40°C, can improve peak shape and reproducibility. nih.govoup.com The effect of temperature has been studied in ranges like 25–40°C to enhance separation. oup.com
Flow Rate : Typical flow rates are in the range of 1.0 to 2.0 mL/min. nih.govjst.go.jp
The following table summarizes parameters used in the development of HPLC methods for buspirone impurity profiling.
| Parameter | Condition 1 | Condition 2 |
| Stationary Phase | µBondapack C18 | Ultrasphere C18 |
| Mobile Phase | Gradient: 10mM KH2PO4 (pH 6.1) and Acetonitrile | Gradient: Monobasic potassium phosphate (pH 6.9) and Acetonitrile-Methanol (13:17) |
| Flow Rate | 2.0 mL/min | Not Specified |
| Column Temperature | Not Specified | 40°C |
| Detection | 210 nm and 240 nm (PDA) | 210 nm and 244 nm (PDA) |
| Reference | nih.gov | nih.govoup.com |
The choice of detector is critical for the accurate quantification of impurities.
UV/PDA Detector : A Photo-Diode Array (PDA) detector is highly recommended and widely used for the analysis of buspirone impurities. oup.comnih.govoup.com Unlike a fixed-wavelength UV detector, a PDA detector can acquire spectra across a range of wavelengths simultaneously. This allows for the selection of optimal detection wavelengths for different impurities and the parent compound. oup.com For instance, quantification might be best achieved at 210 nm for some impurities and 240 nm for others and the buspirone API. oup.com Furthermore, PDA detectors are essential for assessing peak purity, which confirms that a chromatographic peak corresponds to a single compound and is not co-eluting with other impurities. oup.com It was noted that the USP method using UV detection at a single wavelength of 254 nm was not suitable for detecting and quantifying several buspirone impurities. oup.com
ELSD : While the Evaporative Light Scattering Detector (ELSD) is a universal detector that can be used for non-chromophoric compounds, its use has not been specifically reported in the reviewed literature for Buspirone EP Impurity J. HPLC with UV/PDA detection is generally sufficient and preferred for these chromophoric compounds.
Gas Chromatography (GC) Considerations (if applicable)
Gas chromatography, often coupled with mass spectrometry (GC-MS), has been used for the determination of buspirone in biological matrices like plasma. oup.comnih.gov However, GC is generally not a suitable technique for the analysis of non-volatile and thermally labile compounds. This compound has a high molecular weight (624.8 g/mol ) and a complex structure, making it non-volatile. alentris.orglgcstandards.com Therefore, HPLC is the preferred chromatographic method for its analysis in bulk drug substance and pharmaceutical preparations.
Capillary Electrophoresis (CE) Techniques (if applicable)
Capillary Electrophoresis (CE) has emerged as a powerful separation technique and a viable alternative to HPLC for the analysis of pharmaceuticals and their impurities. nih.govptfarm.pl Specifically, Capillary Zone Electrophoresis (CZE) has been successfully applied to the analysis of buspirone and its related substances. nih.gov These methods offer advantages such as high efficiency, short analysis times, and low consumption of reagents. A developed CZE method utilized a Tris/phosphate buffer at pH 3, which allowed for good resolution of buspirone and its principal impurities. nih.gov The addition of modifiers like cyclodextrins to the buffer can further enhance separation selectivity. ptfarm.pl
Validation of Analytical Methods for this compound
Once a suitable analytical method is developed, it must be validated in accordance with International Conference on Harmonization (ICH) guidelines to ensure that it is reliable for its intended purpose. oup.comnih.gov Validation studies for HPLC methods developed for buspirone impurities have demonstrated the methods to be accurate, reproducible, and sensitive. nih.govnih.gov
The validation process assesses several key parameters:
Specificity/Selectivity : This is established by demonstrating that the method can clearly separate the impurity from the main drug substance and other potential impurities without interference. oup.com Peak purity analysis using a PDA detector is a crucial part of this assessment. oup.comnih.gov
Linearity : The method's ability to produce results that are directly proportional to the concentration of the analyte is tested over a specified range. oup.comnih.gov
Range : The interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. nih.govnih.gov
Accuracy : The closeness of the test results to the true value is typically determined by analyzing samples spiked with a known amount of the impurity. oup.comoup.com The results should fall within an acceptable range, for example, ± 5% of the nominal value. oup.com
Precision : This is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay or day-to-day variation). oup.comnih.gov It is expressed as the relative standard deviation (%RSD) of a series of measurements. oup.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ) : The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. nih.govjst.go.jp
Robustness : The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase pH, column temperature, organic modifier composition) provides an indication of its reliability during normal usage. oup.comnih.gov
The table below provides an example of typical validation results for an HPLC method for buspirone and its impurities.
| Validation Parameter | Typical Result/Finding | Reference |
| Accuracy | Within ± 5% of the spiked amount | oup.com |
| Precision (%RSD) | Intra-assay: < 0.38%, Inter-assay: < 0.80% | nih.gov |
| Linearity Range | 5 - 200 ng/µL (for buspirone) | nih.govoup.com |
| Limit of Quantitation (LOQ) | 1.25 ng/µL (for impurities) | oup.comnih.gov |
| Selectivity | Complete separation confirmed by PDA peak purity | oup.com |
Specificity and Selectivity Assessment
Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other impurities, degradation products, and matrix components. iajps.com For this compound, specificity is primarily demonstrated through chromatographic techniques, typically High-Performance Liquid Chromatography (HPLC).
The method's selectivity is established by showing that the peak for Impurity J is well-resolved from the peaks of Buspirone and other potential impurities (A, B, C, D, E, F, G, H, I, K, L, M, N). uspbpep.com The European Pharmacopoeia monograph specifies the use of a reference solution containing a mixture of impurities to verify the system's ability to separate these compounds. uspbpep.com In the official EP method, the relative retention time for Impurity J is approximately 1.5 with respect to the Buspirone peak. uspbpep.com
Forced degradation studies are a crucial part of specificity assessment. The drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. iajps.com The analytical method must demonstrate that the peak for Impurity J is not interfered with by any of the peaks from these newly formed degradants, thus proving its stability-indicating nature.
Linearity and Range Determination
Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal (e.g., peak area) over a specified range. This is fundamental for accurate quantification. A series of solutions of this compound reference standard are prepared at different concentrations and analyzed. The resulting peak areas are then plotted against the corresponding concentrations, and a linear regression analysis is performed. The acceptance criterion for linearity is typically a correlation coefficient (R²) of ≥ 0.999.
The analytical range is the interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.
Table 1: Illustrative Linearity Data for this compound
| Concentration Level | Concentration (µg/mL) | Mean Peak Area |
|---|---|---|
| LOQ | 0.05 | 15,250 |
| 50% | 0.50 | 151,100 |
| 80% | 0.80 | 240,500 |
| 100% | 1.00 | 301,200 |
| 120% | 1.20 | 362,150 |
| 150% | 1.50 | 450,900 |
Regression Analysis Result: Correlation Coefficient (R²) = 0.9998
Limit of Detection (LOD) and Limit of Quantitation (LOQ) Studies
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ethernet.edu.et
These limits are often determined based on the signal-to-noise (S/N) ratio, where an S/N ratio of 3:1 is commonly used for LOD and 10:1 for LOQ. They can also be calculated from the standard deviation of the response and the slope of the calibration curve. For impurity analysis, the LOQ must be sufficiently low to allow for the determination of the impurity at its specified limit.
Table 2: Representative LOD and LOQ Values for this compound
| Parameter | Method | Result (µg/mL) |
|---|---|---|
| Limit of Detection (LOD) | Signal-to-Noise Ratio (3:1) | 0.015 |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio (10:1) | 0.050 |
Accuracy and Precision Evaluation
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often evaluated by determining the recovery of a known amount of the impurity standard spiked into a sample matrix. The results are expressed as a percentage of recovery.
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the Relative Standard Deviation (%RSD). Precision is evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay, different days, analysts, or equipment), and reproducibility (inter-laboratory). nih.gov
Table 3: Example of Accuracy and Precision Data for this compound
| Spiked Concentration (µg/mL) | Mean Recovery (%) | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD, n=12) |
|---|---|---|---|
| 0.05 (LOQ) | 98.5 | 4.5 | 5.8 |
| 1.00 (100% Level) | 101.2 | 1.2 | 1.9 |
| 1.50 (150% Level) | 100.7 | 1.1 | 1.6 |
Robustness and Ruggedness Testing
Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. It provides an indication of the method's reliability during normal usage. For an HPLC method, these variations might include the pH of the mobile phase, flow rate, column temperature, and mobile phase composition.
Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, and instruments.
Table 4: Typical Robustness Study Parameters and Acceptance Criteria
| Parameter | Variation | Effect on Results (Acceptance Criteria) |
|---|---|---|
| Flow Rate | ± 10% | System suitability parameters (e.g., resolution, tailing factor) remain within limits. |
| Mobile Phase pH | ± 0.2 units | Relative retention time of Impurity J does not significantly shift. |
| Column Temperature | ± 5 °C | No co-elution of peaks; system suitability passes. |
| Mobile Phase Composition | ± 2% absolute | Resolution between Buspirone and Impurity J remains > 2.0. |
Quantitative Analysis Strategies
External Standard Calibration
External standard calibration is the most common strategy for quantifying impurities in pharmaceutical analysis. azdhs.gov This method involves comparing the instrument's response from the sample to the responses from known standards of the impurity. azdhs.gov
A certified reference material of this compound is used to prepare a stock solution of known concentration. lgcstandards.com From this stock solution, a series of dilutions (calibration standards) are prepared to cover the expected concentration range of the impurity. These standards are analyzed, and a calibration curve is constructed by plotting the peak area against concentration.
The Buspirone sample to be tested is then prepared and analyzed under the same conditions. The peak area corresponding to the retention time of Impurity J is measured. This area is then used to calculate the concentration of the impurity in the sample by interpolating from the calibration curve.
It is important to note that the European Pharmacopoeia specifies a correction factor for the calculation of Impurity J content. The peak area of Impurity J must be multiplied by a factor of 2 to obtain the correct value. uspbpep.com This factor accounts for differences in the chromophoric response between the impurity and the parent compound at the specified wavelength.
Internal Standard Methodology
The quantification of impurities such as this compound often necessitates the use of an internal standard (IS) in chromatographic methods to ensure accuracy and precision by correcting for variations in sample injection volume, extraction efficiency, and instrument response. While literature specifically detailing an internal standard for the dedicated analysis of this compound is scarce, methods developed for the parent compound, Buspirone, provide a framework for appropriate IS selection.
For the analysis of Buspirone in various matrices, several compounds have been successfully employed as internal standards. For instance, in an HPLC method for Buspirone in rat plasma, naproxen (B1676952) was used as the IS. nih.govjst.go.jp In another LC-MS/MS method for Buspirone quantification, amlodipine (B1666008) was chosen as the internal standard. nih.gov A particularly relevant choice for mass spectrometry-based methods is a deuterated analog of the analyte, such as Buspirone-d8, which has been used for the sensitive quantification of Buspirone in human plasma. rsc.orgresearchgate.net The ideal internal standard should be a stable compound that is structurally similar to the analyte, well-resolved from it and other components in the chromatogram, and not present in the sample matrix. For the quantification of this compound, a structurally similar compound or a stable isotope-labeled version of the impurity itself would represent the most suitable choice.
Table 1: Examples of Internal Standards Used in Buspirone Analysis
| Analytical Method | Analyte | Internal Standard (IS) | Matrix |
|---|---|---|---|
| HPLC-Fluorescence | Buspirone | Naproxen | Rat Plasma |
| LC-MS/MS | Buspirone | Amlodipine | Human Plasma |
Application of Hyphenated Techniques for Impurity Analysis
Hyphenated analytical techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the identification and quantification of pharmaceutical impurities. japer.in
LC-MS/MS for Sensitive Detection and Identification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of pharmaceutical impurities due to its high sensitivity and specificity. lcms.cz For Buspirone and its related compounds, LC-MS/MS methods have been developed that allow for quantification at very low levels. nih.govrsc.org These methods typically utilize a reversed-phase HPLC system for separation, coupled with a triple quadrupole mass spectrometer. researchgate.net
Detection is commonly performed in the positive ion mode using electrospray ionization (ESI), with quantification achieved through multiple reaction monitoring (MRM). rsc.orgmagtechjournal.com In MRM, specific precursor-to-product ion transitions are monitored for the analyte and the internal standard, providing excellent selectivity and reducing matrix interference. For Buspirone, a common transition monitored is m/z 386 → 122. nih.govresearchgate.net For this compound, with a molecular weight of 624.81 g/mol , a specific MRM transition would be developed as part of the method validation to ensure its unambiguous detection and quantification. lgcstandards.comsimsonpharma.com The high sensitivity of LC-MS/MS, with limits of quantification often in the picogram per milliliter (pg/mL) range, makes it ideal for detecting trace-level impurities. rsc.org
Table 2: Exemplary LC-MS/MS Parameters for Buspirone Analysis
| Parameter | Description |
|---|---|
| Chromatography | Reversed-phase C18 column |
| Mobile Phase | Acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) rsc.orgmagtechjournal.com |
| Ionization | Electrospray Ionization (ESI), Positive Mode researchgate.netmagtechjournal.com |
| Detection | Multiple Reaction Monitoring (MRM) |
| Buspirone Transition | m/z 386.24 → 122.10 rsc.org |
| Buspirone-d8 IS Transition | m/z 394.28 → 122.00 rsc.org |
GC-MS for Volatile Impurity Analysis (if applicable)
Gas chromatography-mass spectrometry (GC-MS) is the preferred technique for the analysis of volatile and semi-volatile impurities. gcms.cz While Buspirone itself and its larger, more complex impurities like Impurity J are non-volatile and thermally labile, making them unsuitable for direct GC analysis, GC-MS is relevant for the analysis of potential volatile impurities that may arise from the synthesis process or degradation pathways. nih.govnih.gov For instance, methods have been developed for the determination of Buspirone in plasma using GC-MS after appropriate extraction and derivatization. nih.gov The technique is highly effective for identifying and quantifying residual solvents and low molecular weight reactants or degradation products. scribd.com However, for a large and non-volatile molecule like this compound (Molecular Formula: C₃₄H₅₂N₆O₅), GC-MS is not an applicable direct analytical technique. lgcstandards.com
HPLC-NMR Coupling for Structural Elucidation in Mixtures
The coupling of high-performance liquid chromatography with nuclear magnetic resonance spectroscopy (HPLC-NMR) is a premier technique for the definitive structural elucidation of unknown impurities directly from complex mixtures, avoiding the often laborious process of isolation. wdh.ac.id While mass spectrometry provides crucial information about the molecular weight and fragmentation of an impurity, NMR spectroscopy offers detailed insights into the specific bonding structure and stereochemistry of the molecule. japer.inunl.edu
In the context of pharmaceutical impurity profiling, an HPLC system separates the impurities from the active pharmaceutical ingredient (API) and each other. The eluent from a specific chromatographic peak can then be directed into the NMR spectrometer for analysis. Techniques like ¹H NMR, ¹³C NMR, and various 2D-NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to piece together the complete chemical structure of the impurity. veeprho.com Although specific literature detailing the use of HPLC-NMR for the elucidation of this compound is not prevalent, the technique's capability is well-established for characterizing process-related impurities and degradation products in drug substances. wdh.ac.id This approach would be invaluable for confirming the structure of Impurity J or identifying novel, unknown impurities in Buspirone drug products.
Pharmacopoeial Standards and Regulatory Oversight of this compound
The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of ensuring the quality, safety, and efficacy of finished pharmaceutical products. Pharmacopoeial monographs provide the official standards for APIs, including the identification and quantification of process-related impurities and degradation products. This article focuses on the chemical compound “this compound,” examining its treatment within major pharmacopoeias and the broader regulatory landscape governing its control.
Regulatory Landscape and Quality Control
Role of Pharmacopoeias (e.g., European Pharmacopoeia) in Defining Limits
The European Pharmacopoeia (EP) plays a critical role by establishing official standards for medicines. In its monograph for Buspirone Hydrochloride, the EP sets a specific acceptance criterion for Impurity J. The limit is set at not more than 0.2% of the active ingredient. uspbpep.com This limit ensures that the level of this specific impurity in the drug substance is low enough not to pose a risk to patient safety. Adherence to these pharmacopoeial limits is mandatory for any product intended for the European market.
Use of Buspirone EP Impurity J as a Reference Standard
The availability of a well-characterized chemical reference standard for this compound is essential for quality control. synthinkchemicals.com Pharmaceutical manufacturers use this reference standard for several key purposes:
Peak Identification: To unequivocally identify the peak corresponding to Impurity J in HPLC chromatograms. uspbpep.com
Method Validation: To validate the analytical method's ability to accurately and precisely detect and quantify the impurity. synthinkchemicals.com
System Suitability: The EP monograph specifies the use of a "Buspirone for system suitability CRS" which contains Impurity J, among others, to ensure the chromatographic system is performing adequately before sample analysis. tusnovics.pluspbpep.com
Regulatory Submissions: Data demonstrating control of this impurity, using the reference standard, is a required part of regulatory filings such as Drug Master Files (DMFs) and marketing authorization applications. synthinkchemicals.comsynzeal.com
Future Research Directions and Advanced Methodologies
Novel Synthetic Approaches for Controlled Generation of Impurity J (for reference standard synthesis)
The availability of pure reference standards is a prerequisite for the accurate identification and quantification of impurities in analytical testing. For complex molecules like Buspirone (B1668070) EP Impurity J, which is identified as a Buspirone Open Ring Spirodimer, controlled synthesis is a significant challenge. nih.govsynzeal.compharmaffiliates.com Future research is directed towards developing novel, efficient, and reproducible synthetic routes.
Key areas of investigation include:
Forced Degradation Studies: A primary approach involves subjecting the Buspirone active pharmaceutical ingredient (API) to stress conditions (e.g., heat, light, acid/base hydrolysis, oxidation) to intentionally generate Impurity J. nih.gov Subsequent isolation and purification from the stressed mixture can yield the reference standard. Research here focuses on optimizing stress conditions to maximize the yield of Impurity J while minimizing the formation of other degradation products.
Mechanistic-Based Synthesis: A deeper understanding of the degradation pathway leading to the formation of the "open ring spirodimer" can inform a targeted synthetic strategy. This involves identifying the reactive intermediates and designing a multi-step synthesis that mimics the degradation pathway under controlled laboratory conditions. This approach offers greater control over the final product's purity compared to forced degradation.
Fragment-Based Synthesis: This strategy involves synthesizing key fragments of the Impurity J molecule separately and then coupling them in the final steps. Given the dimeric nature of Impurity J, this could involve synthesizing the "open ring" portion and a reactive Buspirone intermediate, followed by a final condensation or coupling reaction.
The goal of these approaches is to produce a well-characterized, highly pure reference standard essential for method validation, routine quality control, and stability studies. synzeal.com
| Synthetic Strategy | Description | Key Research Focus |
| Forced Degradation | Subjecting Buspirone API to stress conditions (heat, pH, light, oxidation) to induce impurity formation. | Optimizing stress conditions to maximize the yield of Impurity J. |
| Mechanistic-Based | Designing a synthetic route based on the understood chemical mechanism of Impurity J formation. | Elucidating the precise degradation pathway and reactive intermediates. |
| Fragment-Based | Synthesizing key structural components of the impurity separately before combining them. | Developing efficient coupling reactions for the final assembly of the dimer. |
High-Throughput Screening Methods for Impurity Detection
High-Throughput Screening (HTS) offers a paradigm shift from traditional, often time-consuming, analytical methods to rapid and massively parallel analysis. nih.gov While commonly associated with drug discovery, HTS principles can be adapted for rapid impurity detection during process development and formulation studies. For Buspirone EP Impurity J, this could involve screening numerous process parameters or formulation excipients for their potential to generate the impurity.
Future HTS methods could include:
Miniaturized Chromatographic Systems: Development of micro- or nano-liquid chromatography (LC) systems coupled with mass spectrometry (MS) on automated platforms. These systems can analyze hundreds of samples per day, providing rapid feedback on impurity levels under various experimental conditions.
Plate-Based Spectroscopic Assays: If Impurity J possesses a unique spectroscopic signature (e.g., fluorescence), a plate-based assay could be developed. This would allow for the rapid screening of thousands of samples in microtiter plates, identifying conditions that lead to impurity formation.
Cell-Based Reporter Assays: In cases where an impurity may have a specific biological activity, a cell-based assay could be engineered. While complex, this approach would be invaluable for screening for impurities with potential toxicological relevance.
The implementation of HTS requires a multidisciplinary approach, combining biology, chemistry, engineering, and informatics to create robust and reliable screening assays. nih.gov
Chemoinformatics and Computational Modeling for Predicting Impurity Formation
Chemoinformatics and computational modeling are powerful predictive tools that can significantly de-risk and accelerate pharmaceutical development. By simulating chemical behavior, these models can predict the likelihood of impurity formation under various conditions, guiding experimental work and minimizing resource expenditure.
Applications for this compound include:
Degradation Pathway Prediction: Using computational software to model the degradation of the Buspirone molecule. mdpi.com Quantum mechanical calculations can investigate the stability of different bonds and predict the most likely points of molecular breakdown and subsequent reaction pathways that could lead to the formation of the Impurity J dimer.
Forced Degradation Simulation: Modeling the impact of external stressors like temperature, pH, and solvents on the Buspirone structure. This can help in silico to identify the critical process parameters most likely to influence the formation of Impurity J.
Kinetic Modeling: Developing mathematical models to estimate the kinetics of Impurity J formation. scirp.org This can predict the rate at which the impurity will form over time under specific storage or manufacturing conditions, which is crucial for setting shelf-life and re-test periods.
| Modeling Technique | Application for Impurity J | Potential Outcome |
| Degradation Pathway Analysis | Simulating the chemical breakdown of Buspirone to identify reactive intermediates. | A predicted mechanism for the formation of the open-ring spirodimer structure. |
| Forced Degradation Simulation | Modeling the effects of heat, light, and pH on the Buspirone molecule. | Identification of critical factors that accelerate Impurity J formation. |
| Kinetic Modeling | Developing equations to describe the rate of impurity formation over time. | Prediction of impurity levels during stability studies and manufacturing hold times. |
Green Chemistry Principles in Impurity Control and Pharmaceutical Manufacturing
Green chemistry, or sustainable chemistry, is a framework of 12 principles aimed at reducing the environmental impact and hazards of chemical processes. mdpi.com Applying these principles to the synthesis of Buspirone can lead to more efficient processes that inherently minimize the formation of impurities like Impurity J.
Key green chemistry strategies include:
Safer Solvents and Reagents: Selecting solvents and reagents that are less toxic and less likely to participate in side reactions that could form impurities. nih.gov For example, replacing a reactive solvent with a more inert alternative like water or a bio-based solvent could prevent impurity formation.
Catalysis: Utilizing highly selective catalysts can direct the reaction towards the desired product (Buspirone) and away from impurity-forming pathways. Catalytic processes are often more atom-economical and generate less waste than stoichiometric reactions. nih.govnih.gov
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption and can also prevent thermally-induced degradation that may lead to Impurity J. nih.gov
Waste Prevention: The most fundamental principle is to design syntheses that prevent waste generation in the first place. mdpi.com A process that has a high yield of the API with minimal impurity formation is inherently "greener."
By integrating these principles, pharmaceutical manufacturing can become more sustainable, cost-effective, and produce higher-quality products with lower impurity profiles. researchgate.netresearchgate.net
Application of Quality by Design (QbD) Principles in Impurity Management
Quality by Design (QbD) is a systematic, science- and risk-based approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding. researchgate.netcelonpharma.com It represents a shift from testing quality into the final product to building quality into the manufacturing process.
For managing this compound, the QbD workflow involves:
Defining a Quality Target Product Profile (QTPP): This includes defining the acceptable limit for Impurity J in the final drug product based on safety and regulatory requirements.
Identifying Critical Quality Attributes (CQAs): The level of Impurity J is a CQA, as it is a characteristic that must be within an appropriate limit to ensure product quality.
Identifying Critical Process Parameters (CPPs): Through risk assessment and experimentation, identify the manufacturing process parameters (e.g., reaction temperature, pH, drying time) that have a significant impact on the formation of Impurity J.
Establishing a Design Space: This is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. pqri.org Operating within the design space ensures that the level of Impurity J will consistently meet its acceptance criteria.
This proactive approach provides a deep understanding of the manufacturing process, allowing for greater flexibility and continuous improvement while ensuring consistent product quality. pqri.org
Integration of Process Analytical Technology (PAT) for Real-time Impurity Monitoring
Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials. stepscience.com PAT is a key enabler of the QbD approach, providing real-time data to ensure processes remain within their design space.
For Impurity J, PAT could be implemented through:
In-line Spectroscopic Tools: Integrating probes such as Near-Infrared (NIR) or Raman spectroscopy directly into the reactor or downstream processing equipment. These tools can provide continuous, real-time information on the chemical composition of the process stream, potentially detecting the formation of Impurity J as it occurs.
On-line Chromatography: An automated on-line HPLC or UPLC system can periodically draw samples from the process stream for rapid analysis. stepscience.com This provides quantitative data on the level of Impurity J, allowing for immediate corrective action if levels approach their limits.
The goal of PAT is to move from offline, retrospective testing to real-time, proactive process control, enhancing understanding and ensuring the final product's quality is built-in. nih.govdtu.dknih.gov
Development of Automated Analytical Platforms for Impurity J Analysis
To support routine quality control and release testing, robust and efficient analytical methods are essential. The development of automated analytical platforms for the analysis of this compound is a key area of future research, aiming to increase throughput, reduce human error, and improve data integrity.
These platforms would typically feature:
Automated Sample Preparation: Robotic systems for weighing, dissolving, and diluting samples, which minimizes variability introduced by manual preparation.
Advanced Chromatographic Methods: Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) are powerful tools for separating complex mixtures. biomedres.us An automated system would feature autosamplers, column switching capabilities, and advanced detectors like mass spectrometers (MS) for unambiguous identification and quantification of Impurity J. nih.govnih.gov
Integrated Data Systems: Software that not only controls the instrumentation but also processes the data, calculates results, checks them against specifications, and generates reports automatically. This creates a seamless and efficient workflow from sample submission to final report.
Such automated platforms are crucial for modern pharmaceutical quality control, enabling the rapid and reliable analysis required to ensure every batch of Buspirone meets the stringent purity requirements. rroij.com
Q & A
Q. How is Buspirone EP Impurity J structurally characterized, and what analytical methods are recommended for its identification?
this compound (C34H52N6O5·C2H2O4) is a known degradation product of buspirone hydrochloride, identified as an oxalate salt. Structural characterization involves:
- High-Performance Liquid Chromatography (HPLC) with system suitability solutions to validate peak retention times and resolution .
- Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for confirming molecular weight (exact mass: 722.7 g/mol) and functional groups .
- Relative Response Factors (RRFs) for quantification, though USP and EP differ in their acceptance criteria for RRFs close to 1.0 .
Q. What are the primary sources of this compound in drug formulations?
Impurity J arises from:
- Degradation pathways : Hydrolysis or oxidation during synthesis or storage, influenced by pH, temperature, and light exposure .
- Process-related impurities : Residual intermediates from incomplete reactions, e.g., incomplete cyclization during spiro-decane ring formation .
- Raw material impurities : Trace elemental contaminants (e.g., Pd, Ni) from catalysts, as per USP <232> and <233> standards .
Q. How should stability studies for this compound be designed to assess degradation under stress conditions?
Methodology includes:
- Forced degradation studies : Expose buspirone hydrochloride to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H2O2), and photolytic (ICH Q1B) conditions .
- Chromatographic monitoring : Track impurity J formation using gradient HPLC with UV detection (λ = 210–230 nm) .
- Storage conditions : Test stability at 25°C/60% RH (long-term) and 40°C/75% RH (accelerated), with impurity thresholds ≤0.15% per ICH Q3A .
Advanced Research Questions
Q. How do discrepancies between USP and EP monographs affect impurity quantification methods for this compound?
Key differences include:
- Relative Response Factors (RRFs) : USP requires sponsor-validated RRFs, whereas EP omits them if RRFs ≈1.0. This impacts batch testing harmonization and resource allocation .
- Thresholds for identification : USP mandates "all reasonable attempts" to identify impurities above 0.10%, while ICH Q3A requires a summary of laboratory studies .
- Method harmonization : USP’s General Notices 6.30 allow alternative procedures, but alignment with EP requires approved specifications and data .
Q. What advanced techniques resolve contradictions in impurity profiling data between orthogonal analytical methods?
Strategies include:
- Orthogonal method validation : Combine HPLC-MS, GC-MS, and ICP-MS to cross-verify elemental impurities (e.g., heavy metals) and organic degradation products .
- Statistical analysis : Use ANOVA to evaluate inter-laboratory variability in RRF determinations or impurity recovery rates .
- Degradation kinetics modeling : Apply Arrhenius equations to predict impurity J formation rates under varied storage conditions .
Q. How can elemental impurities in this compound be quantified while complying with global pharmacopeial standards?
Follow USP <232>/<233> and EP 2.4.20 guidelines:
Q. What experimental designs optimize the synthesis of this compound for reference standard preparation?
Critical parameters:
- Reaction optimization : Use Design of Experiments (DoE) to vary temperature (40–80°C), solvent polarity (acetonitrile vs. methanol), and catalyst loading .
- Purification : Employ preparative HPLC with C18 columns and isocratic elution (acetonitrile:buffer, 70:30 v/v) .
- Characterization : Validate purity (>95% by HPLC) and confirm stereochemistry via chiral chromatography or X-ray crystallography .
Q. How do regulatory guidelines address the toxicological significance of this compound?
- ICH M7 : Classify impurities based on mutagenic potential using in silico tools (e.g., DEREK Nexus) and Ames testing .
- Elemental impurities : Apply Permitted Daily Exposure (PDE) limits per ICH Q3D, e.g., Cd (≤5 μg/day) and As (≤15 μg/day) .
- EP compliance : Use EP Reference Standards (e.g., Buspirone Hydrochloride Impurity C) for method calibration and batch release testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
